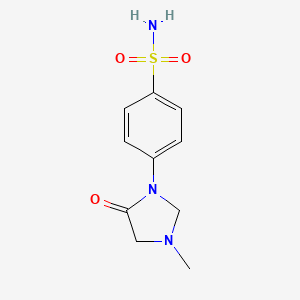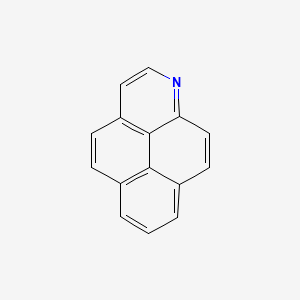![molecular formula C13H15NO B14743138 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- CAS No. 4714-50-5](/img/structure/B14743138.png)
7-Azabicyclo[4.1.0]heptane, 7-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is a bicyclic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is known for its unique structure, which includes a seven-membered ring fused with a benzoyl group. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- typically involves the reaction of a suitable precursor with a benzoylating agent under controlled conditions. One common method involves the use of 7-azabicyclo[4.1.0]heptane as the starting material, which is then reacted with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A related compound without the benzoyl group.
7-Oxabicyclo[4.1.0]heptane: A similar bicyclic structure with an oxygen atom in place of nitrogen.
7-Azabicyclo[4.1.0]heptane, 7-acetyl-: A compound with an acetyl group instead of a benzoyl group.
Uniqueness
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is unique due to its specific structural features and the presence of the benzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
4714-50-5 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)14/h1-3,6-7,11-12H,4-5,8-9H2 |
Clé InChI |
FNDMAJGUMSOVCV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)N2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
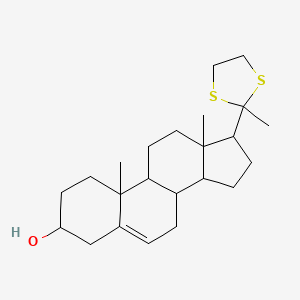
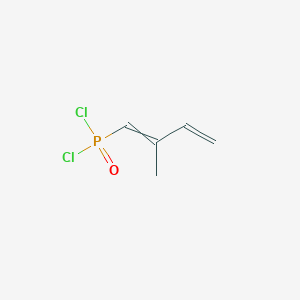



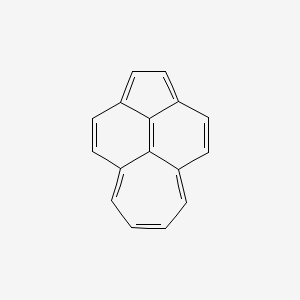
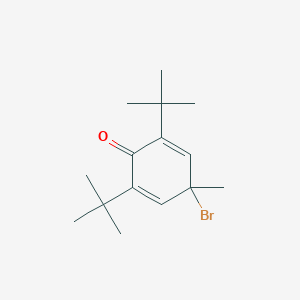

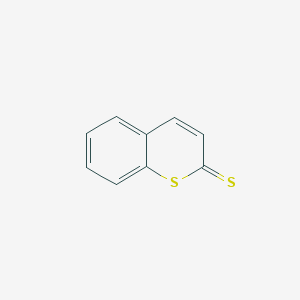

![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
